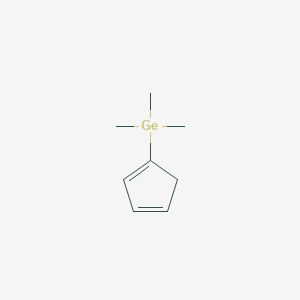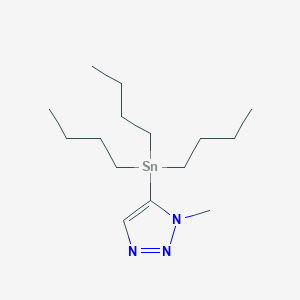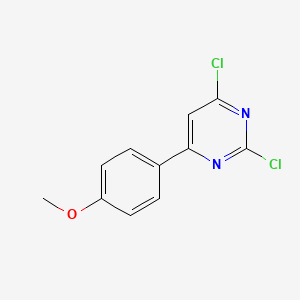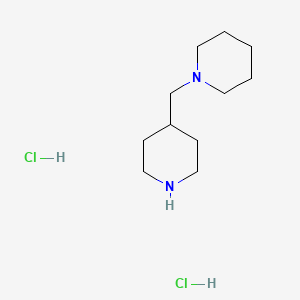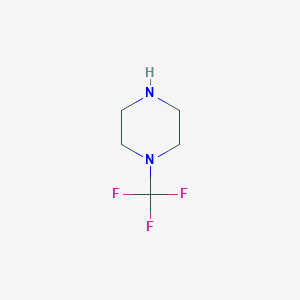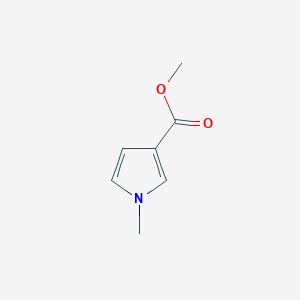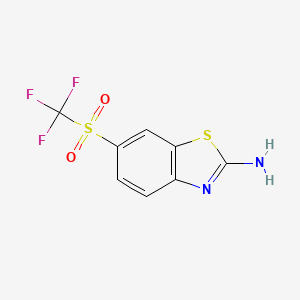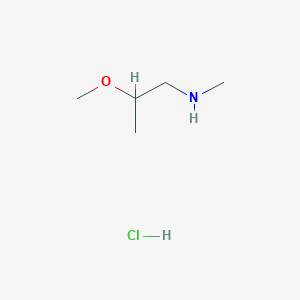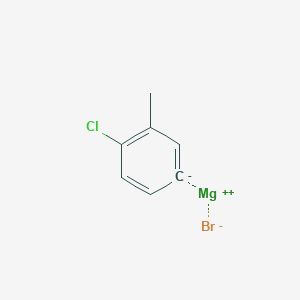
4-Chloro-3-methylphenylmagnesium bromide
Descripción general
Descripción
“4-Chloro-3-methylphenylmagnesium bromide” is a chemical compound with the CAS Number: 460747-53-9 . It has a molecular weight of 229.79 . It is usually in the form of a solution .
Molecular Structure Analysis
The IUPAC name for this compound is bromo (4-chloro-3-methylphenyl)magnesium . The InChI code for this compound is 1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7 (6)8;;/h3-5H,1H3;1H;/q;;+1/p-1 .Physical And Chemical Properties Analysis
The compound is a solution with a molecular weight of 229.79 .Aplicaciones Científicas De Investigación
Optoelectronic Devices
- Application : This compound could potentially be used in the production of organic–inorganic halide perovskites, which are a new generation of photoelectric materials . These materials have been widely used in photodetectors, solar cells and other fields .
- Method : To realize the controllable growth of these crystals, a new type of internal growth temperature control and external circulation cooling growth system was developed . This system can accurately control the temperature change during crystal growth .
- Results : The size of the grown single crystal reaches 62 × 58 × 23 mm³, which is the largest single crystal reported to date . The measured single crystal absorption cut-off edge, optical band gap, and carrier lifetime are superior to the traditional simple inverse temperature crystallization (ITC) method .
Bromine-based Flow Batteries
- Application : This compound could potentially be used in the production of bimetallic metal-organic frameworks (MOFs), which have recently emerged as an attractive class of porous materials for electrochemical energy storage applications . These MOFs could be used as efficient electrocatalysts for bromine-based flow batteries .
- Method : The MOFs were prepared by a simple hydrothermal method followed by thermal treatment . The prepared MOFs were tested as a positive electrode in a zinc/bromine redox flow battery (ZBRFB) .
- Results : The ZBRFB assembled with the MOFs exhibits good cycling stability . The newly designed MOFs as electrocatalysts enhance the reversibility of bromine/bromide redox reaction to a large extent, increasing the voltaic efficiency, which reflects the overall energy efficiency .
X-ray Imaging
- Application : A layer of gold added to devices that help visualize X-rays could potentially improve the sharpness of X-ray imaging and potentially boost the speeds at which X-ray scans can be processed . This lays the groundwork for both better medical imaging and faster security clearance .
- Method : The researchers discovered that adding a gold layer to the scintillating materials made the visible light they gave off 120% brighter . The time the scintillating materials took to stop emitting light after absorbing the X-rays was also shortened by 1.3 nanoseconds on average, or nearly 38%, meaning they were ready for the next round of radiation more quickly .
- Results : As a result, the X-ray images produced were, in general, 38% sharper and the ability to distinguish between different parts of the images was improved by 182% .
Safety And Hazards
Propiedades
IUPAC Name |
magnesium;1-chloro-2-methylbenzene-4-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRISSYATSPDQCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



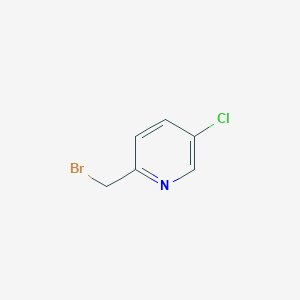
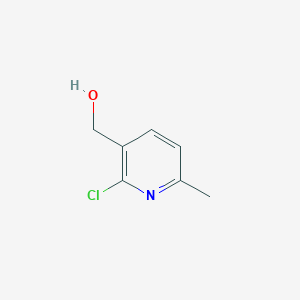
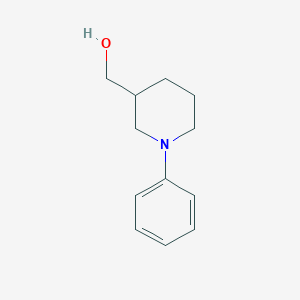
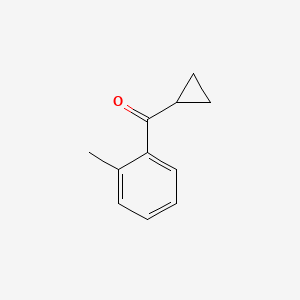
![4-Oxa-7-azaspiro[2.5]octane](/img/structure/B1603978.png)
![7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1603979.png)
